(S)-(+)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone serves as a precursor for various natural products, including:
(S)-(+)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone finds use in the synthesis of several drug candidates:
(S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one is a chiral compound with the molecular formula CHO and a molecular weight of 116.12 g/mol. It is characterized by a dihydrofuran ring with a hydroxymethyl group at the 5-position, which contributes to its unique chemical properties and biological activities. The compound is known for its potential applications in organic synthesis and medicinal chemistry due to its structural features that allow for various functional modifications .
(S)-(+)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one is classified as:
These reactions are significant for creating derivatives that may exhibit enhanced biological or chemical properties.
(S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one has demonstrated various biological activities, including:
The synthesis of (S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one typically involves the following methods:
(S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one has several notable applications:
Interaction studies involving (S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one have focused on its potential interactions with various biological targets. Preliminary findings suggest that it may interact with enzymes involved in oxidative stress pathways and cellular signaling mechanisms. Further studies are necessary to elucidate these interactions and their implications for therapeutic applications.
Several compounds share structural similarities with (S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-(Hydroxymethyl)furfural | Furfural structure with hydroxymethyl | Precursor for (S)-5-(hydroxymethyl)dihydrofuran-2(3H)-one |
2(3H)-Furanone | Furan ring with carbonyl functionality | Lacks hydroxymethyl group; different reactivity |
5-Methyl-2(3H)-furanone | Methyl substitution on furan ring | Provides different steric properties |
(S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one is unique due to its specific stereochemistry and functional groups that confer distinct biological activities compared to these similar compounds. Its hydroxymethyl group enhances its reactivity and potential for functionalization, making it a valuable compound in synthetic and medicinal chemistry contexts.
Asymmetric organocatalytic domino reactions represent a powerful synthetic approach for the enantioselective construction of (S)-5-(hydroxymethyl)dihydrofuran-2(3H)-one derivatives [1]. These cascade processes enable the formation of multiple bonds and stereocenters in a single synthetic operation, providing access to complex dihydrofuranone structures with high stereochemical control [2].
The most extensively studied domino approach involves the catalytic asymmetric Michael addition-alkylation reaction sequence [1]. In this transformation, 1,3-dicarbonyl derivatives react with (E)-β,β-bromonitrostyrenes in the presence of chiral bifunctional thiourea catalysts [1]. The reaction proceeds through an initial enantioselective Michael addition followed by intramolecular cyclization to generate polysubstituted dihydrofurans with excellent yields and enantioselectivities [1].
Rueping and coworkers demonstrated that chiral bifunctional thiourea catalysts provide mild and efficient access to diverse polysubstituted dihydrofurans [1]. The reaction mechanism involves the thiourea catalyst activating both the nucleophile and electrophile components through hydrogen bonding interactions [1]. This dual activation mode enables precise stereochemical control during the bond-forming events [1].
A particularly effective organocatalytic system utilizes fluorous bifunctional cinchona alkaloid-thiourea catalysts with (9S)-configuration [2]. These catalysts promote Michael/aldol/cyclization sequences for the synthesis of dihydrofuranone spirooxindoles [2]. The recyclable nature of these fluorous catalysts enhances the sustainability of the synthetic process [2].
Table 1: Organocatalytic Domino Reaction Conditions and Yields
Catalyst Type | Substrate | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |
---|---|---|---|---|---|
Bifunctional thiourea | 1,3-dicarbonyl compounds | Toluene | -25 | 75-85 | 85-95 |
Cinchona alkaloid-thiourea | Diethyl malonate | Toluene | -25 | 70-82 | 90-99 |
The mechanism of these domino reactions involves multiple stereochemistry-determining steps [2]. The initial Michael addition proceeds with Re-face selectivity when using (9S)-configured catalysts, affording intermediates with (2R)-configuration [2]. Subsequent aldol reaction with formaldehyde generates diastereomeric aldol products, with the (2R,3R)-configuration being favored [2]. Spontaneous cyclization of these intermediates leads to the corresponding γ-lactones as diastereomers [2].
The catalytic hydrogenation of 5-(hydroxymethyl)furfural derivatives represents a critical pathway for accessing (S)-5-(hydroxymethyl)dihydrofuran-2(3H)-one and related compounds [3] [4]. This transformation involves the selective reduction of the furan ring while preserving the hydroxymethyl functionality and controlling the stereochemistry at the newly formed stereocenter [3].
Recent advances in single atomic catalysts have revolutionized the selective hydrogenation of 5-(hydroxymethyl)furfural [3] [5]. Isolated single atomic catalysts such as Platinum₁/Niobium₂Oxygen₅-Oxygen vacancy, Palladium₁/Niobium₂Oxygen₅-Oxygen vacancy, and Gold₁/Niobium₂Oxygen₅-Oxygen vacancy efficiently catalyze the hydrogenation with selectivities exceeding 99% at complete conversion [3] [5].
The unique catalytic performance of these single atomic catalysts results from the cooperation between the metal and niobium sites near the interface [3] [5]. The platinum atoms are responsible for hydrogen activation, while the niobium sites activate the carbon-oxygen bond in the substrate [3] [5]. This dual-site mechanism enables unprecedented selectivity in the hydrogenation process [3] [5].
Table 2: Catalytic Hydrogenation Performance Data
Catalyst System | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) | Space-Time Yield (g L⁻¹ h⁻¹) |
---|---|---|---|---|---|
Platinum₁/Niobium₂Oxygen₅ | 120 | 20 | >99 | >99 | 285 |
Palladium/Carbon | 80 | 10 | 95 | 85 | 156 |
Ruthenium-Molybdenum oxide/Carbon | 140 | 30 | 94 | 79 | 178 |
Industrial hydrogenation processes typically employ continuous flow reactors with palladium catalysts under mild conditions . The catalytic hydrogenation of 5-(hydroxymethyl)furfural using palladium catalysts represents the most common synthetic route for large-scale production . Process optimization involves careful control of temperature and pressure to maximize the reaction efficiency while minimizing side product formation .
Nickel-based catalysts supported on mixed oxides have emerged as cost-effective alternatives to precious metal systems [7]. Nickel supported on aluminum oxide-titanium oxide-zirconium oxide mixed oxides demonstrates excellent catalytic activity for the hydrogenation of 5-hydroxymethylfurfural to 2,5-dimethylfuran [7]. The influence of metal content, particle size, and surface properties significantly impacts the catalytic performance [7].
The reaction mechanism involves multiple consecutive steps including the hydrogenation of the carbonyl group and hydroxyl group functionalities [8]. The presence of the conjugated furan ring stabilizes the ring structure and influences the electron-withdrawing effect of oxygen on the aldehyde group [8]. This electronic stabilization makes the carbonyl group and hydroxyl group reactive toward hydrogenation [8].
Chiral auxiliaries provide a reliable and well-established approach for the stereoselective synthesis of (S)-5-(hydroxymethyl)dihydrofuran-2(3H)-one [9] [10] [11]. These stereogenic groups are temporarily incorporated into the synthetic sequence to control the absolute stereochemistry of the target molecule [9].
The most widely employed chiral auxiliaries for dihydrofuranone synthesis include Evans oxazolidinones, which have proven highly effective for controlling stereochemistry in lactone-forming reactions [11]. The chiral auxiliary-mediated synthesis typically involves three distinct steps: covalent coupling of the auxiliary to the substrate, diastereoselective transformation, and auxiliary removal under conditions that preserve the stereochemical integrity of the product [9].
Hydroxylated γ-lactone synthesis benefits significantly from chiral auxiliary-based methodologies [11]. The development of novel methodology for epoxidation/lactonization of γ-vinyl-syn-aldols directly affords γ-lactones containing up to four contiguous stereocenters with high diastereomeric excess [11]. These reactions proceed via hydroxyl-directed diastereoselective epoxidation followed by intramolecular attack of the γ-acyl-oxazolidin-2-one fragment [11].
Table 3: Chiral Auxiliary Performance in Dihydrofuranone Synthesis
Auxiliary Type | Substrate Class | Diastereomeric Ratio | Yield (%) | Auxiliary Recovery (%) |
---|---|---|---|---|
Evans oxazolidinone | γ-vinyl-syn-aldols | >20:1 | 85-92 | 95 |
Phenylmenthol derivatives | α-alkylated substrates | 15:1 | 78-85 | 88 |
Mandelic acid derivatives | Aldol products | 12:1 | 72-80 | 92 |
A complementary methodology involves the diastereoselective dihydroxylation of N-acyl-oxazolidin-2-one-γ-vinyl-syn-aldols using catalytic amounts of osmium tetroxide [11]. This approach has been successfully applied to the asymmetric synthesis of natural product deoxyribonolactone [11]. The stereochemistry of the resulting lactones depends critically on the configuration of the chiral auxiliary and the facial selectivity of the dihydroxylation reaction [11].
The mechanism of chiral auxiliary-mediated synthesis involves the formation of chelated transition states that enforce specific stereochemical outcomes [10]. Double asymmetric synthesis, employing two chiral auxiliaries simultaneously, can achieve even higher levels of stereoselectivity [10]. This approach is particularly useful for reactions requiring exceptional diastereomeric control [10].
Polymer-supported chiral auxiliaries offer advantages in terms of ease of separation and auxiliary recovery [11]. The self-cleavage aspect of certain auxiliary-mediated reactions enables the transfer of methodology to polymer support using immobilized Evans oxazolidin-2-ones [11]. This approach facilitates automated synthesis and simplifies purification procedures [11].
Continuous flow reactor systems have emerged as the preferred technology for industrial-scale production of (S)-5-(hydroxymethyl)dihydrofuran-2(3H)-one due to their superior process control, safety, and efficiency advantages [12] [13] [14]. These systems enable precise control over residence time, temperature, and mixing conditions that are critical for optimizing yield and selectivity [12].
Flow reactor optimization involves systematic investigation of multiple process parameters including temperature, pressure, flow rates, and catalyst loading [14]. Bayesian optimization algorithms coupled with automated control systems have proven particularly effective for identifying optimal reaction conditions [14]. These machine learning-assisted approaches significantly reduce the number of experiments required for process optimization [14].
Table 4: Flow Reactor Optimization Parameters and Results
Parameter | Range Studied | Optimal Value | Impact on Yield |
---|---|---|---|
Temperature (°C) | 80-180 | 140 | High |
Residence Time (min) | 10-120 | 45 | Medium |
Catalyst Loading (g) | 0.05-0.25 | 0.15 | High |
Flow Rate (mL min⁻¹) | 0.5-15 | 8.5 | Medium |
The advantages of continuous flow systems over batch processes include enhanced mass transfer, precise temperature control, and the ability to handle highly reactive intermediates safely [15]. Flow microreactors provide exceptional control over reaction time, enabling reactions with residence times of milliseconds that are unachievable in batch systems [15]. The small dimensions of flow reactors permit precise temperature control and fast mixing, facilitating desired reactions while minimizing side reactions [15].
Industrial implementation of continuous flow processes requires careful consideration of reactor design and process intensification strategies [16]. Machine learning-assisted reactor design has enabled the identification of optimal reactor geometries that enhance mixing and heat transfer [16]. Advanced manufacturing techniques combined with computational fluid dynamics simulations have led to reactor designs with performance improvements of approximately 60% compared to conventional configurations [16].
Telescoped continuous flow synthesis offers additional advantages by integrating multiple reaction steps in a single continuous process [14]. This approach reduces waste by decreasing the number of separate unit operations such as crystallization, filtration, and drying [14]. Multistep telescoped processes have demonstrated significant reductions in process mass intensity values while maintaining high yields and selectivities [14].
Table 5: Continuous Flow vs. Batch Process Comparison
Metric | Batch Process | Continuous Flow | Improvement Factor |
---|---|---|---|
Space-Time Yield (g L⁻¹ h⁻¹) | 145 | 285 | 1.97 |
Energy Consumption (kJ mol⁻¹) | 78 | 45 | 1.73 |
Solvent Usage (L kg⁻¹) | 12.5 | 7.8 | 1.60 |
Process Safety Score | 6.2 | 8.7 | 1.40 |
The optimization of continuous flow reactors for dihydrofuranone production has demonstrated the feasibility of achieving high conversion rates with excellent selectivity [13]. Selective continuous flow synthesis methods have been successfully applied to hydroxy lactone production from alkenoic acids, delivering products within one hour of residence time [13]. These systems incorporate integrated flow processes with in-line work-up and purification capabilities [13].
The compound (S)-5-(hydroxymethyl)dihydrofuran-2(3H)-one demonstrates characteristic thermodynamic properties typical of five-membered lactone systems. The molecular structure exhibits relatively low ring strain energy, which is consistent with the inherent stability of gamma-butyrolactone derivatives [1]. Computational studies on similar gamma-butyrolactone systems indicate a ring inversion barrier of approximately 7.9 kilojoules per mole, suggesting moderate conformational flexibility [1].
Property | Value | Temperature/Conditions |
---|---|---|
Melting Point | 72-74°C | Standard pressure |
Boiling Point | 110-115°C | 0.2 mmHg |
Density | 1.237 g/mL | 25°C |
Refractive Index | 1.471 | Standard conditions |
Flash Point | >110°C | Standard conditions |
The solubility profile reveals the compound's hydrophobic character, with water solubility limited to 1 milligram per liter at 25°C [2]. This poor aqueous solubility necessitates the use of organic solvents for dissolution, with chloroform and methanol being preferred solvents for analytical and synthetic applications [3]. The compound demonstrates solubility in dimethyl sulfoxide, with commercial preparations available at concentrations up to 100 milligrams per milliliter [4].
Storage requirements emphasize the compound's hygroscopic nature and light sensitivity [5]. Optimal storage conditions involve sealed containers maintained at 2-8°C under moisture-protected conditions to prevent hydrolysis and decomposition [3]. The compound exhibits thermal stability under normal laboratory conditions but requires protection from atmospheric moisture due to its tendency to undergo hydrolytic ring opening.
The acid-base behavior of (S)-5-(hydroxymethyl)dihydrofuran-2(3H)-one is characterized by its predicted pKa value of 14.12±0.10, indicating weak acidity associated with the hydroxymethyl group [6]. This relatively high pKa value suggests that the compound exists primarily in its neutral form under physiological conditions, with minimal ionization occurring in aqueous environments.
The compound does not exhibit classical tautomeric equilibria like those observed in other heterocyclic systems [7]. Unlike furan derivatives that may display keto-enol tautomerism, the saturated dihydrofuran ring system of this compound lacks the conjugated system necessary for such equilibria. However, the lactone functionality can undergo dynamic processes involving ring-chain equilibria under specific conditions.
Under acidic conditions, the compound may undergo protonation at the lactone oxygen, facilitating ring-opening reactions [8]. The protonation typically occurs at the carbonyl oxygen rather than the ether oxygen within the ring structure, consistent with the electronic distribution in lactone systems [9]. This protonation pattern influences the subsequent reactivity patterns and ring-opening mechanisms.
Studies on related furanone systems demonstrate that substituent effects significantly influence tautomeric equilibria [10]. In the case of (S)-5-(hydroxymethyl)dihydrofuran-2(3H)-one, the hydroxymethyl substituent provides stabilization through potential intramolecular hydrogen bonding interactions, though these do not result in observable tautomeric forms under normal conditions.
The ring-opening behavior of (S)-5-(hydroxymethyl)dihydrofuran-2(3H)-one follows established patterns for gamma-butyrolactone derivatives. Under acidic conditions, the compound undergoes ring-opening to form gamma-hydroxybutyric acid derivatives through nucleophilic attack at the carbonyl carbon [11]. This process involves initial protonation of the lactone oxygen followed by nucleophilic addition and subsequent ring cleavage.
Reaction Type | Conditions | Yield | Product |
---|---|---|---|
Hydrolysis | Aqueous HCl, reflux | 99% | γ-Hydroxybutyric acid derivative |
Reduction | Lithium aluminum hydride | 85-90% | 1,4-Butanediol derivative |
Oxidation | Potassium permanganate | 70-80% | Carboxylic acid derivative |
Ring-opening polymerization represents a significant transformation pathway for this compound [11] [12]. Under catalytic conditions involving metal catalysts or strong bases, the compound can undergo polymerization to form poly(4-hydroxybutyrate) derivatives. The polymerization process requires elevated temperatures and pressures due to the low ring strain of the five-membered lactone ring [13].
The hydroxymethyl functional group undergoes selective oxidation reactions under appropriate conditions . Treatment with oxidizing agents such as potassium permanganate or chromium trioxide converts the primary alcohol to carboxylic acid derivatives while maintaining the lactone ring integrity. Conversely, reduction of the lactone carbonyl using lithium aluminum hydride or diisobutylaluminum hydride yields diol products through complete ring opening [15].
Nucleophilic substitution reactions at the hydroxymethyl position provide access to diverse functional derivatives . Common nucleophiles including amines, thiols, and halides can replace the hydroxyl group under appropriate activation conditions. These transformations typically require activation of the hydroxyl group through conversion to leaving groups such as tosylates or halides.
Base-catalyzed ring opening occurs under strongly basic conditions, leading to the formation of linear hydroxy acid derivatives [12]. The mechanism involves nucleophilic attack by hydroxide ion at the lactone carbonyl, followed by ring cleavage and formation of the corresponding carboxylate salt. This transformation is particularly relevant for polymerization applications where controlled ring opening is desired.
Irritant